Ethyl quinoline-3-carboxylate
Overview
Description
Ethyl quinoline-3-carboxylate (EQC) is a significant organic compound derived from quinoline, a natural heterocyclic aromatic compound . It is widely utilized in diverse scientific research applications .
Synthesis Analysis
Ethyl 3-quinolinecarboxylate can be prepared from 3-quinolinecarboxylic acid by treating with thionyl chloride followed by esterification with ethanol . A novel synthesis of ethyl quinoline-3-carboxylates from reactions between a series of indoles and halodiazoacetates has also been reported .Molecular Structure Analysis
The molecular formula of Ethyl quinoline-3-carboxylate is C12H11NO2, and its molecular weight is 201.22 . More detailed structural and spectral properties can be found in the references .Chemical Reactions Analysis
The formation of the quinoline structure is probably the result of a cyclopropanation at the 2- and 3-positions of the indole followed by ring-opening of the cyclopropane and elimination of H–X . Its photochemical reaction in various alcohols and cyclohexane shows that the nature of the solvent has an impact on the product formation .Scientific Research Applications
Synthesis of Quinoline-3-carboxylates : A novel synthesis method for ethyl quinoline-3-carboxylates was reported, involving reactions between indoles and halodiazoacetates, leading to the formation of quinoline structures (Mortén, Hennum, & Bonge-Hansen, 2015).
Use in Dyes for Liquid Crystal Displays : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates were synthesized and found to have high potential for application in liquid crystal displays due to their good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).
Biological Activities : Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate and its derivatives were synthesized and screened for anti-tubercular and anti-bacterial activities, showing significant potential against Mycobacterium smegmatis and other bacteria (Li et al., 2019).
Optical Characterizations for Photodiode Applications : A novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was synthesized and characterized for its potential in manufacturing organic photodiodes (Elkanzi et al., 2020).
Synthesis of 3H-Pyrrolo[2,3-c]quinoline Derivatives : Ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates were synthesized, showcasing a methodology for creating novel pyrroloquinoline derivatives (Molina, Alajarín, & Sánchez-Andrada, 1993).
Antiallergy Activity : A new prototype, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, exhibited oral antiallergy activity, showing greater potency than disodium cromoglycate in the rat passive cutaneous anaphylaxis test (Althuis, Moore, & Hess, 1979).
Large-Scale Synthesis for Pharmaceutical Applications : A study presented an efficient large-scale synthesis method for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an important intermediate for pharmaceutically active compounds (Bänziger et al., 2000).
Safety And Hazards
Future Directions
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . The search continues to find a better and improved methodology for the preparation of these important quinolines .
properties
IUPAC Name |
ethyl quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTDACPMYLDVTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300415 | |
Record name | ethyl quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl quinoline-3-carboxylate | |
CAS RN |
50741-46-3 | |
Record name | 50741-46-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-quinoline carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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